REACTION_CXSMILES
|
CO/[N:3]=[CH:4]/[C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([F:12])[C:6]=1F.O.[NH2:15]N>C1COCC1>[Br:11][C:9]1[CH:10]=[C:5]2[C:6](=[C:7]([F:12])[CH:8]=1)[NH:15][N:3]=[CH:4]2 |f:1.2|
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Name
|
|
Quantity
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19.65 g
|
Type
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reactant
|
Smiles
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CO\N=C\C1=C(C(=CC(=C1)Br)F)F
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Name
|
|
Quantity
|
80 mL
|
Type
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reactant
|
Smiles
|
O.NN
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Name
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|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the organic solvent was evaporated
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Type
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ADDITION
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Details
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The resulting mixture was diluted with EtOAc (400 mL)
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Type
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WASH
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Details
|
washed with water (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (0˜20% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NNC2=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |